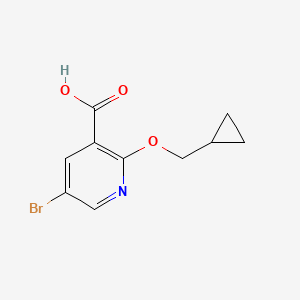
Rabenzazole
Übersicht
Beschreibung
Rabeprazole is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome .
Synthesis Analysis
The oxidation of rabeprazole sulfide is a key step in the synthesis of rabeprazole . The current rabeprazole production process adopts a one-pot batch process, which has low reaction efficiency and poor stability . A continuous process can greatly improve the production efficiency .Molecular Structure Analysis
Rabeprazole has a molecular formula of C18H21N3O3S . It is a prodrug - in the acid environment of the parietal cells, it turns into an active sulphenamide form .Chemical Reactions Analysis
The voltammetric response of rabeprazole sodium was studied using both square-wave adsorptive stripping voltammetry (SWAdSV) and cyclic voltammetry (CV) . The current signal due to the oxidation process was a function of the concentration of rabeprazole sodium, pH of the medium, cobalt concentration, scan rate, frequency, and deposition time at the electrode surface .Physical And Chemical Properties Analysis
Rabeprazole has a molecular weight of 359.443 . It is a sodium salt of 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole .Wissenschaftliche Forschungsanwendungen
Treatment of Gastroesophageal Reflux Disease (GERD)
- Application Summary : Rabeprazole sodium is used to treat gastroesophageal reflux disease (GERD), a common chronic, relapsing condition caused by the combination of excess reflux of gastric juice and impaired clearance of this refluxate from the esophagus .
- Methods of Application : Rabeprazole sodium is administered orally in the form of delayed-release tablets . The drug inhibits the enzyme H+/K+ATPase, also known as the acidic pump, which helps to reduce the production of gastric acid .
- Results/Outcomes : The treatment with Rabeprazole sodium can help manage the symptoms of GERD and prevent potential complications such as esophageal ulcers and peptic strictures .
Treatment of Peptic Ulcer and Duodenal Ulcer
- Application Summary : Rabeprazole sodium is used to treat peptic ulcer and duodenal ulcer .
- Methods of Application : Similar to the treatment of GERD, Rabeprazole sodium is administered orally in the form of delayed-release tablets . It works by inhibiting the enzyme H+/K+ATPase, reducing the production of gastric acid .
- Results/Outcomes : The use of Rabeprazole sodium can help heal peptic and duodenal ulcers and prevent their recurrence .
Treatment of Zollinger-Ellison Syndrome and Erosive Esophagitis
- Application Summary : Rabeprazole sodium is also used to treat Zollinger-Ellison syndrome and erosive esophagitis .
- Methods of Application : Rabeprazole sodium is administered orally in the form of delayed-release tablets . It inhibits the enzyme H+/K+ATPase, reducing the production of gastric acid .
- Results/Outcomes : The treatment with Rabeprazole sodium can help manage the symptoms of these conditions and prevent potential complications .
Eradication of Helicobacter pylori
- Application Summary : Rabeprazole is used in combination with antibiotics to eradicate Helicobacter pylori, a bacterium that can cause stomach ulcers .
- Methods of Application : Rabeprazole is administered orally along with antibiotics such as amoxicillin and clarithromycin . The combination therapy helps in eradicating the bacteria and reducing the risk of ulcer recurrence .
- Results/Outcomes : Successful eradication of H. pylori can lead to the healing of peptic ulcers and reduce the risk of ulcer recurrence .
Treatment of Hypersecretory Conditions
- Application Summary : Rabeprazole is used to treat hypersecretory conditions such as Zollinger-Ellison syndrome .
- Methods of Application : Rabeprazole is administered orally and works by inhibiting the enzyme H+/K+ATPase, reducing the production of gastric acid .
- Results/Outcomes : The use of Rabeprazole can help manage the symptoms of these conditions and prevent potential complications .
Symptomatic Relief in GERD
- Application Summary : Rabeprazole is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old .
- Methods of Application : Rabeprazole is administered orally and works by reducing the production of stomach acid, thereby relieving the symptoms of GERD .
- Results/Outcomes : The use of Rabeprazole can provide symptomatic relief in patients with GERD .
Treatment of Pathological Hypersecretory Conditions
- Application Summary : Rabeprazole is used to treat pathological hypersecretory conditions, including Zollinger-Ellison syndrome .
- Methods of Application : Rabeprazole is administered orally and works by inhibiting the H+/K+ ATPase enzyme, thereby reducing the production of stomach acid .
- Results/Outcomes : The use of Rabeprazole can help manage the symptoms of these conditions and prevent potential complications .
Treatment of H. pylori Infection
- Application Summary : Rabeprazole is used in combination with antibiotics to treat Helicobacter pylori infection .
- Methods of Application : Rabeprazole is administered orally along with antibiotics such as amoxicillin and clarithromycin .
- Results/Outcomes : Successful eradication of H. pylori can lead to the healing of peptic ulcers and reduce the risk of ulcer recurrence .
Treatment of Gastric Acid-Related Disorders
- Application Summary : Rabeprazole is used to treat various gastric acid-related disorders, including duodenal ulcers .
- Methods of Application : Rabeprazole is administered orally and works by inhibiting the H+/K+ ATPase enzyme, thereby reducing the production of stomach acid .
- Results/Outcomes : The use of Rabeprazole can help heal duodenal ulcers and prevent their recurrence .
Safety And Hazards
Zukünftige Richtungen
Given the widespread use of PPIs and increasing concern regarding long-term use, more rational use is recommended, particularly with unnecessary prolonged continuation . Clinicians should review PPI prescriptions regularly and deprescribe when there is no appropriate ongoing indication or evidence of benefit .
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-7-9(2)16(15-8)12-13-10-5-3-4-6-11(10)14-12/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGYNGIMTAFTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193342 | |
| Record name | 1-Benzimidazolyl-3,5-dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rabenzazole | |
CAS RN |
40341-04-6 | |
| Record name | Rabenzazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40341-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabenzazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040341046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzimidazolyl-3,5-dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABENZAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1545W9H5TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)


![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)





